3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride
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Overview
Description
3-methyl-3-azabicyclo[331]nonan-7-one hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride involves a one-pot tandem Mannich annulation. This process uses aromatic ketones, paraformaldehyde, and dimethylamine as starting materials . The reaction conditions typically involve heating the mixture to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above could be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
9-methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: This compound has a sulfur atom in place of the nitrogen atom found in 3-methyl-3-azabicyclo[3.3.1]nonan-7-one hydrochloride.
9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: This compound has an oxygen atom in place of the nitrogen atom.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature allows it to interact with biological targets in ways that similar compounds with sulfur or oxygen atoms cannot.
Properties
CAS No. |
2648939-71-1 |
---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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